4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide -

4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide

Catalog Number: EVT-4604870
CAS Number:
Molecular Formula: C18H20FN3O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)hexyl]-1-phenyl-2,3,4,5- tetrahydro-1H-3-benzazepine []

  • Compound Description: (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)hexyl]-1-phenyl-2,3,4,5- tetrahydro-1H-3-benzazepine is a dopamine D1 receptor antagonist with high binding affinity (Ki = 49.3 nM) and selectivity for dopamine D1 receptors. It inhibits dopamine-stimulated adenylyl cyclase in the rat caudate, confirming its D1 receptor antagonist profile [].

2. (+/-)-7-chloro-8-hydroxy-3-[4'-(N,N-dimethylamino)cinnamyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine []

  • Compound Description: This compound is another example of a potent dopamine D1 antagonist based on the benzazepine scaffold. It exhibits high binding affinity for dopamine D1 receptors (Ki = 60.3 nM) and effectively blocks dopamine-stimulated adenylyl cyclase activity in rat caudate (predicted Ki value = 18.4 nM) [].
  • Relevance: Similar to the target compound 4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide, this compound contains a N,N-dimethylamino group. Notably, both compounds incorporate aromatic rings linked by a short spacer, a cinnamyl group in the related compound and a benzamide linker in the target compound. This structural similarity suggests potential exploration of varying linker lengths and compositions within this class of dopamine D1 antagonists [].

3. N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide (1) []

  • Compound Description: N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide is a thiazole derivative with a (N,N-dimethylamino)benzamide substituent. This compound, along with its three isomers, was synthesized and evaluated for anti-inflammatory activity [].
  • Relevance: Both this compound and the target compound, 4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide, feature a (N,N-dimethylamino)benzamide moiety. The key difference lies in the substituent attached to the benzamide nitrogen; the related compound has a thiazole ring, whereas the target compound possesses a (4-fluorobenzoyl)amino group. This highlights the exploration of diverse heterocyclic and aromatic substitutions on the benzamide nitrogen for potential anti-inflammatory activity [].

4. N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide (2) []

  • Compound Description: This compound is another thiazoline-based derivative with a (N,N-dimethylamino)benzamide substituent, synthesized and evaluated for potential anti-inflammatory activity [].
  • Relevance: Similar to the target compound, 4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide, this compound contains a (N,N-dimethylamino)benzamide moiety. The difference lies in the substituent on the benzamide nitrogen and the position of the dimethylamino group on the benzamide ring. The related compound has a thiazoline ring attached to the benzamide nitrogen and the dimethylamino group at the para position, while the target compound has a (4-fluorobenzoyl)amino group and the dimethylamino group at the meta position. This comparison emphasizes the investigation of different heterocyclic substitutions and positional isomers within the (N,N-dimethylamino)benzamide class for anti-inflammatory activity [].

5. N-(thiazolin-2-yl)-3-(N,N-dimethylamino) benzamide (3) []* Compound Description: This compound, an isomer of compound 2, is also a thiazoline-based derivative bearing a (N,N-dimethylamino)benzamide substituent, designed and synthesized for potential anti-inflammatory effects []. * Relevance: Like the target compound 4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide, this compound features a (N,N-dimethylamino)benzamide moiety with the dimethylamino group at the meta position of the benzamide ring. The key difference lies in the substituent attached to the benzamide nitrogen - a thiazoline ring in the related compound versus a (4-fluorobenzoyl)amino group in the target compound. This structural similarity, but with differing substituents on the benzamide nitrogen, suggests the exploration of various heterocyclic and aromatic groups at this position for potential anti-inflammatory activity [].

6. N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide (4) []

  • Compound Description: This compound, an isomer of compound 1, is a thiazoline derivative possessing a (N,N-dimethylamino)benzamide substituent, investigated for potential anti-inflammatory activity [].
  • Relevance: This compound shares the (N,N-dimethylamino)benzamide unit with the target compound, 4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide. The difference lies in the substituent on the benzamide nitrogen and the position of the dimethylamino group on the benzamide ring. The related compound has a thiazoline ring attached to the benzamide nitrogen and the dimethylamino group at the para position, while the target compound has a (4-fluorobenzoyl)amino group and the dimethylamino group at the meta position. These variations underscore the significance of exploring different heterocyclic substitutions and positional isomers within this chemical class for potential anti-inflammatory properties [].

Properties

Product Name

4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide

IUPAC Name

4-(dimethylamino)-3-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C18H20FN3O2/c1-21(2)16-10-7-13(18(24)22(3)4)11-15(16)20-17(23)12-5-8-14(19)9-6-12/h5-11H,1-4H3,(H,20,23)

InChI Key

GBOGPMZFUJSVFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)NC(=O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.